REACTION_CXSMILES
|
[C:1]1([C:7](O)=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.ClCC(OC(=O)CCl)=O.[CH3:19][O:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=1[O:27][CH3:28]>ClC(Cl)C>[C:1]1([C:7]([C:24]2[CH:25]=[CH:26][C:21]([O:20][CH3:19])=[C:22]([O:27][CH3:28])[CH:23]=2)=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1
|
Name
|
|
Quantity
|
8.98 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
6.31 g
|
Type
|
reactant
|
Smiles
|
C1(=CCCCC1)C(=O)O
|
Name
|
|
Quantity
|
10.26 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OC(CCl)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was then stirred at 75° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction solution was cooled
|
Type
|
WASH
|
Details
|
washed successively with water, 5% aqueous sodium carbonate solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over, anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CCCCC1)C(=O)C1=CC(=C(C=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.27 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |